![molecular formula C16H19NO2 B5688004 4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
4-[(2-methoxy-1-naphthyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxy-1-naphthyl)methyl]morpholine, also known as MNI-301, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of naphthalene derivatives and has a unique chemical structure that makes it an interesting target for scientific research.
Wirkmechanismus
The mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which play a key role in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have a variety of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and modulation of oxidative stress and inflammation. Studies have also suggested that 4-[(2-methoxy-1-naphthyl)methyl]morpholine may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its high purity and stability, which makes it suitable for scientific research purposes. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, one of the limitations of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(2-methoxy-1-naphthyl)methyl]morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-[(2-methoxy-1-naphthyl)methyl]morpholine. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-[(2-methoxy-1-naphthyl)methyl]morpholine in humans.
Synthesemethoden
The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine involves the reaction of 2-methoxy-1-naphthaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism to form the final product. The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been optimized to produce high yields of pure compound, making it suitable for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-[(2-methoxy-1-naphthyl)methyl]morpholine has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNIDHQHOUSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
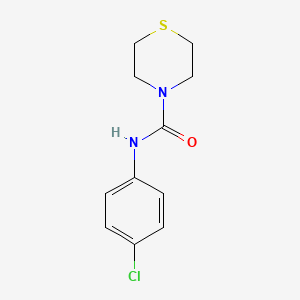
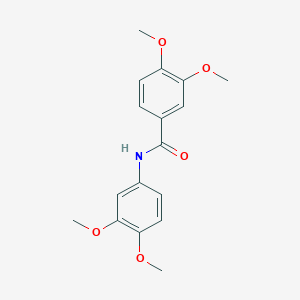

![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)
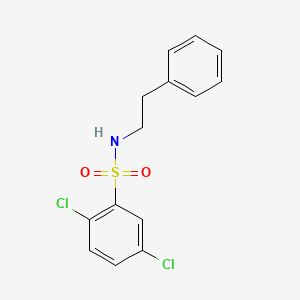

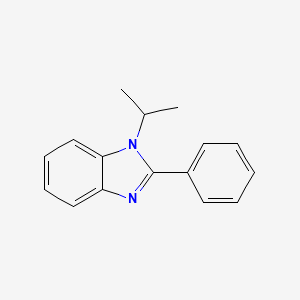
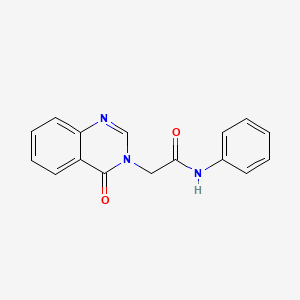
![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)